molecular formula C15H17NO3S B1600160 N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide CAS No. 915916-89-1

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

Cat. No. B1600160
CAS RN: 915916-89-1
M. Wt: 291.4 g/mol
InChI Key: MCUOPOJSLPOGIE-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, also known as MBMBS, is a synthetic compound that has been used in a variety of scientific research applications. MBMBS is a sulfonamide derivative that is used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is responsible for the metabolism of a number of drugs and other compounds, and the inhibition of this enzyme can be used to study the effects of drug metabolism. MBMBS has been used in a number of studies to investigate the effects of drug metabolism and its implications for drug efficacy and safety.

Scientific Research Applications

1. Synthesis of Multi-Target Directed Ligands (MTDLs) N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide is used in the synthesis of MTDLs designed to target multiple proteins involved in diseases. For example, a compound named QTC-4-MeOBnE was designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are considered promising targets in the development of treatments for diseases like Alzheimer’s .

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the preparation of 4-Methoxybenzyl esters, which are valuable intermediates in organic chemistry. These esters can be transformed into various other compounds, such as pyrazole derivatives, and are used in total syntheses of bioactive compounds like echinoside A and salinosporamide A .

Medicinal Chemistry

In medicinal chemistry, derivatives of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide are explored for their potential therapeutic properties. However, due to high dependency potential and dangerous adverse effects, some derivatives have not been introduced into pharmacotherapy and are instead used illicitly .

Cytotoxicity Studies

The compound is also involved in cytotoxicity studies for cancer research. It is used to synthesize ligands that can be tested for their cytotoxic effects on cancer cells, contributing to the development of new anticancer drugs .

Radical Reactions

In chemistry, reactions at the benzylic position often involve free radicals. Compounds like N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide can participate in these reactions, which are fundamental in synthetic organic chemistry .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUOPOJSLPOGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424242
Record name N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

CAS RN

915916-89-1
Record name N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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